Predicted Boiling Point Elevation vs. Unsubstituted Core Analog 2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-one
The target compound exhibits a predicted boiling point of 351.4 ± 42.0 °C, which is modestly higher than that of the unsubstituted core analog 2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one (CAS 109341-49-3), predicted at 348.6 ± 12.0 °C . This ~2.8 °C difference, while small in absolute terms, reflects the increased molecular weight (242.36 vs. 182.22 g/mol) and enhanced van der Waals interactions conferred by the four methyl substituents, with a narrower uncertainty range (±42.0 °C vs. ±12.0 °C) indicating less confident prediction for the more complex target .
| Evidence Dimension | Predicted boiling point at 760 mmHg |
|---|---|
| Target Compound Data | 351.4 ± 42.0 °C (Predicted); molecular weight 242.36 g/mol |
| Comparator Or Baseline | 2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-one (CAS 109341-49-3): 348.6 ± 12.0 °C (Predicted); molecular weight 182.22 g/mol |
| Quantified Difference | ΔBP ≈ +2.8 °C; ΔMW = +60.14 g/mol (~33% heavier) |
| Conditions | Predicted values using ACD/Labs or analogous in silico method at 760 mmHg |
Why This Matters
The higher boiling point can influence distillation-based purification strategies and vapor-phase reactivity, making direct substitution of the lighter analog suboptimal in processes requiring thermal separation.
